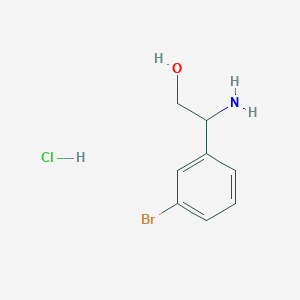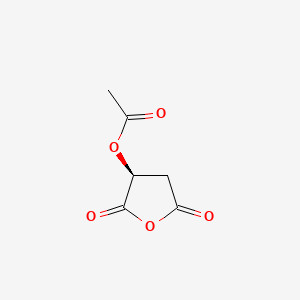![molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7](/img/structure/B2650828.png)
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with a pyrrolidin-3-ol moiety attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
化学反応の分析
Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-carboxylic acid
- 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-thiol
Comparison: Compared to these similar compounds, 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring. This functional group can significantly influence the compound’s reactivity and interaction with biological targets. For instance, the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to certain enzymes or receptors .
特性
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZPPDIHCBJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2650746.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)



![3-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-amido]cyclohexyl N-phenylcarbamate](/img/structure/B2650758.png)
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2650762.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![3,5-dimethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2650765.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
